![molecular formula C16H12N2OS B14278353 3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol CAS No. 124962-26-1](/img/structure/B14278353.png)
3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol is a heterocyclic compound that features a thiazole ring fused to a quinazoline scaffold, with a phenol group attached. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 2-hydroxybenzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrothiazoloquinazoline derivatives.
Substitution: Halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol
- 4-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol
- 3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)aniline
Uniqueness
3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol is unique due to the specific positioning of the phenol group, which can influence its reactivity and interaction with biological targets. This positioning can lead to distinct biological activities compared to its analogs.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific disciplines.
Eigenschaften
CAS-Nummer |
124962-26-1 |
|---|---|
Molekularformel |
C16H12N2OS |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
3-(5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)phenol |
InChI |
InChI=1S/C16H12N2OS/c19-13-6-3-5-11(8-13)15-10-20-16-17-14-7-2-1-4-12(14)9-18(15)16/h1-8,10,19H,9H2 |
InChI-Schlüssel |
FMVGAMNBEWTNFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2N=C3N1C(=CS3)C4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
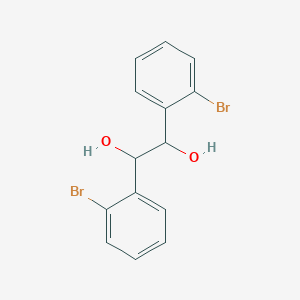
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
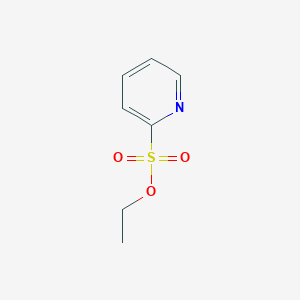
![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)


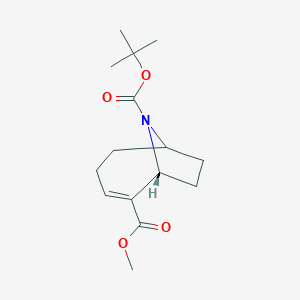
![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane](/img/structure/B14278335.png)
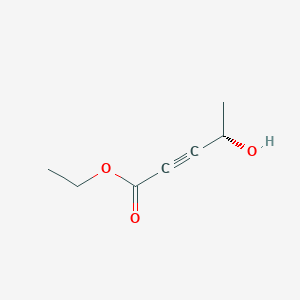
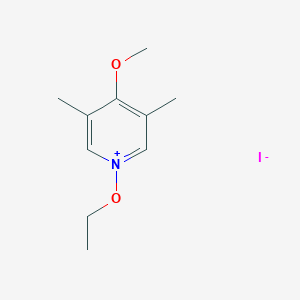
![2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol](/img/structure/B14278352.png)
